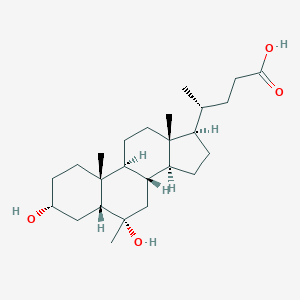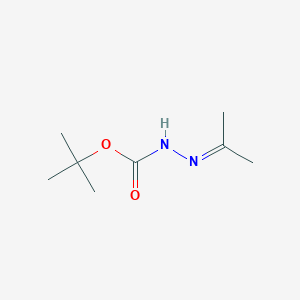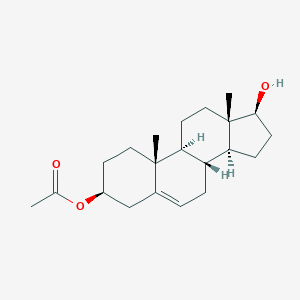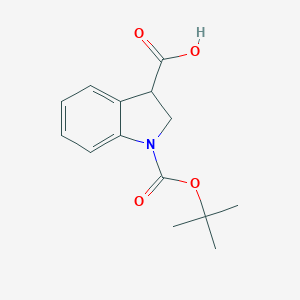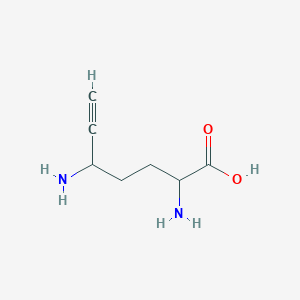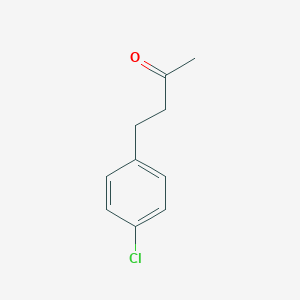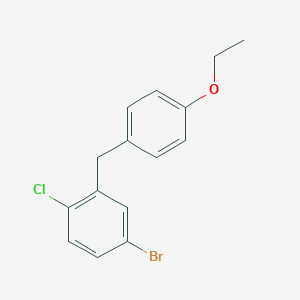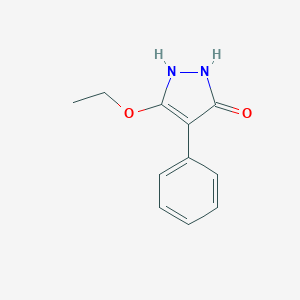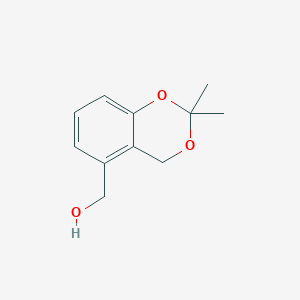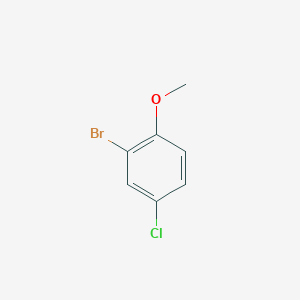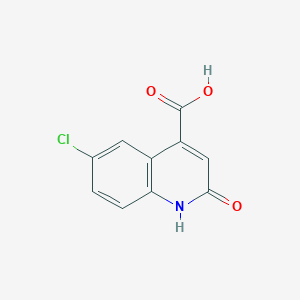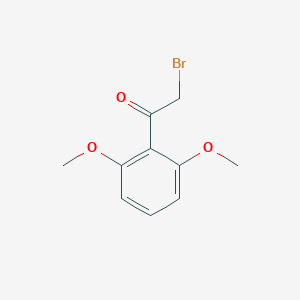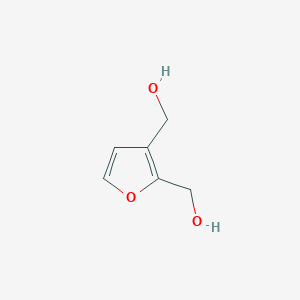
furan-2,3-diyldimethanol
Overview
Description
2,3-Bis(hydroxymethyl)furan is an organic compound with the molecular formula C6H8O3 It is a furan derivative with two hydroxymethyl groups attached to the 2 and 3 positions of the furan ring
Mechanism of Action
Target of Action
2,5-Bis(hydroxymethyl)furan (BHMF) is a significant biomass-derived platform chemical . It is a crucial monomer for various industrially important polymerization and etherification processes . It is structurally similar to furandicarboxylic acid (FDCA), which is used for the synthesis of polyethylene furanoate (PEF) .
Mode of Action
The polymerization methods have been shown to be successful, with values up to 14,000 g mol−1 .
Biochemical Pathways
BHMF can be prepared from inexpensive and renewable carbohydrates through catalytic conversion and selective hydrogenation . It is obtained in high yield from renewable resources such as fructose and hydroxymethylfurfural (HMF) . The compound can be converted into 2,5-bis(hydroxymethyl)furan (BHF) via selective hydrogenation of the carbonyl group on HMF .
Result of Action
The result of BHMF’s action is the production of biobased polyesters . These polyesters are hydrophilic, as confirmed by contact angles determined to be in the region from 63 to 73° . The degree of crystallinity of compression molded discs was found to be in the range from 13 to 27% . The synthesized BHMF-based polyesters have a biodegradable character over time .
Action Environment
The action of BHMF is influenced by environmental factors such as temperature and pressure. For instance, under optimized conditions of 373 K, 3 MPa H2, and 1 h reaction time, a BHMF yield exceeding 99% was achieved . The sustainability of both synthesis routes was analyzed based on atom economy (AE), reaction mass efficiency (RME), E-factor, and EcoScale .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Bis(hydroxymethyl)furan can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,3-diformylfuran using a suitable hydrogen donor and a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures of 1-10 atm .
Industrial Production Methods: Industrial production of 2,3-Bis(hydroxymethyl)furan often involves the use of biomass-derived furfural as a starting material. The furfural undergoes a series of chemical transformations, including oxidation and hydrogenation, to yield the desired product. This process is advantageous due to its sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis(hydroxymethyl)furan undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2,3-bis(hydroxymethyl)tetrahydrofuran using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at 25°C and 1 atm pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50°C.
Major Products:
Oxidation: 2,3-Bis(carboxymethyl)furan.
Reduction: 2,3-Bis(hydroxymethyl)tetrahydrofuran.
Substitution: 2,3-Bis(alkoxymethyl)furan.
Scientific Research Applications
2,3-Bis(hydroxymethyl)furan has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A well-known furan derivative used in the production of bio-based chemicals and materials.
2,5-Bis(hydroxymethyl)furan: Another furan derivative with similar applications but differing in the position of the hydroxymethyl groups.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness: 2,3-Bis(hydroxymethyl)furan is unique due to the specific positioning of its hydroxymethyl groups, which imparts distinct chemical and physical properties. This positioning allows for unique reactivity patterns and interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
[2-(hydroxymethyl)furan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-9-6(5)4-8/h1-2,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYZZRPOIMNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


